molecular formula C16H13ClN2O2 B14425257 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride CAS No. 83734-47-8

1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride

Cat. No.: B14425257
CAS No.: 83734-47-8
M. Wt: 300.74 g/mol
InChI Key: YKAWLOSZFUFLAF-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with pyridine-based reagents. One common method involves the O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in the presence of triethylamine in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride is unique due to its dual quinoline and pyridine structure, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its potential lower toxicity compared to tacrine makes it a promising candidate for further research .

Properties

CAS No.

83734-47-8

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

8-(2-pyridin-1-ium-1-ylacetyl)-1H-quinolin-2-one;chloride

InChI

InChI=1S/C16H12N2O2.ClH/c19-14(11-18-9-2-1-3-10-18)13-6-4-5-12-7-8-15(20)17-16(12)13;/h1-10H,11H2;1H

InChI Key

YKAWLOSZFUFLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CC3=C2NC(=O)C=C3.[Cl-]

Origin of Product

United States

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